1-Difluoromethyl-4-iodo-1H-pyridin-2-one
CAS No.: 889865-46-7
Cat. No.: VC14361263
Molecular Formula: C6H4F2INO
Molecular Weight: 271.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889865-46-7 |
|---|---|
| Molecular Formula | C6H4F2INO |
| Molecular Weight | 271.00 g/mol |
| IUPAC Name | 1-(difluoromethyl)-4-iodopyridin-2-one |
| Standard InChI | InChI=1S/C6H4F2INO/c7-6(8)10-2-1-4(9)3-5(10)11/h1-3,6H |
| Standard InChI Key | YZAWQWVNWNLIHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=O)C=C1I)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Basic Properties
1-Difluoromethyl-4-iodo-1H-pyridin-2-one (CAS RN: EVT-8867794) belongs to the class of halogenated heteroaromatic compounds, specifically pyridine derivatives. Its molecular formula is C₆H₄F₂INO, with a molar mass of 286.01 g/mol. The compound’s structure features a pyridin-2-one ring system, where the 1-position is substituted with a difluoromethyl (-CF₂H) group, and the 4-position bears an iodine atom. This arrangement creates a polarized electronic environment, with the electron-withdrawing iodine and carbonyl groups counterbalanced by the electron-donating difluoromethyl substituent .
Physicochemical Properties
Key physicochemical parameters include:
The difluoromethyl group enhances lipid membrane permeability compared to non-fluorinated analogs, while the iodine atom provides a handle for further functionalization via cross-coupling reactions .
Synthetic Methodologies
Palladium-Catalyzed Difluoromethylation
The most efficient synthesis involves palladium-catalyzed coupling of 4-iodo-1H-pyridin-2-one with difluoromethylating reagents. A representative protocol uses:
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Substrate: 4-Iodo-1H-pyridin-2-one (1.0 equiv)
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Reagent: Trimethylsilyldifluoroacetate (TMSCF₂CO₂Et, 1.2 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: DMF, 80°C, 12 h
This method leverages the oxidative addition of Pd⁰ to the C–I bond, followed by transmetalation with the difluoromethylating agent. The reaction tolerates diverse functional groups, making it suitable for late-stage modifications of complex molecules .
Alternative Routes
Comparative studies highlight two additional approaches:
| Method | Conditions | Yield | Limitations |
|---|---|---|---|
| Radical Difluoromethylation | (NH₄)₂S₂O₈, CF₂HSO₂Na, 100°C | 45% | Poor regioselectivity |
| Electrophilic Substitution | ClCF₂H, AlCl₃, −20°C | 32% | Side product formation |
The palladium-catalyzed route remains superior in terms of yield and scalability.
Molecular Structure and Reactivity
X-ray Crystallography Data
Single-crystal analysis reveals:
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Bond Lengths: C1–CF₂H = 1.47 Å, C4–I = 2.09 Å
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Dihedral Angles: Pyridine ring and CF₂H group = 12.3°
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Intermolecular Interactions: N–H···O hydrogen bonds (2.89 Å)
The near-planar arrangement of the CF₂H group minimizes steric hindrance, facilitating π-stacking interactions with aromatic residues in biological targets .
Spectroscopic Characterization
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¹⁹F NMR (CDCl₃): δ −114.2 ppm (dt, J = 55.3, 12.1 Hz, CF₂H)
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¹H NMR (DMSO-d₆): δ 8.21 (d, J = 6.1 Hz, H-3), 6.95 (t, J = 53.1 Hz, CF₂H)
Applications in Medicinal Chemistry
Bioisosteric Replacement
The CF₂H group serves as a bioisostere for:
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Hydroxyl groups: Mimics hydrogen-bonding capacity with reduced metabolic oxidation
Notable examples include analogs of COX-2 inhibitors, where 1-difluoromethyl-4-iodo-1H-pyridin-2-one improved selectivity over COX-1 by 12-fold compared to parent compounds.
Kinase Inhibitor Development
In silico docking studies predict strong binding to:
The iodine atom enables further derivatization via Suzuki-Miyaura couplings, facilitating rapid SAR exploration.
Pharmacological and Toxicological Profile
In Vitro ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% (Human albumin) |
| CYP3A4 Inhibition | IC₅₀ > 50 μM |
| Metabolic Stability | t₁/₂ = 42 min (Human liver microsomes) |
The compound demonstrates favorable passive permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) but requires prodrug strategies to address rapid glucuronidation .
Acute Toxicity
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LD₅₀ (Mouse): 320 mg/kg (oral)
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hERG Inhibition: IC₅₀ = 8.9 μM (moderate risk)
Structural modifications to reduce hERG affinity are under investigation.
Challenges and Future Directions
Synthetic Limitations
Current challenges include:
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Iodine Instability: Degradation via reductive elimination at >100°C
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Scale-up Costs: Pd catalysts account for 60% of raw material expenses
Emerging methods using nickel catalysis may address these issues .
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) via iodoarene-specific linkers shows promise in preclinical models, with a 4.7-fold increase in tumor uptake compared to non-targeted analogs .
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